molecular formula C6H7F3N4O B2386502 N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 1359996-85-2

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No. B2386502
CAS RN: 1359996-85-2
M. Wt: 208.144
InChI Key: KSTNSOBENWAKBM-UHFFFAOYSA-N
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Description

N-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, also known as CPI-455, is a small molecule inhibitor that targets histone demethylase enzymes. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide targets the Jumonji C (JmjC) domain-containing histone demethylase enzymes, which are involved in the removal of methyl groups from histone proteins. Histone demethylases play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide binds to the active site of these enzymes and inhibits their activity, leading to the accumulation of methylated histones and altered gene expression.
Biochemical and Physiological Effects
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide treatment also leads to the downregulation of genes that are involved in cancer progression, such as MYC and BCL2. In addition, N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is its specificity for histone demethylase enzymes. This specificity allows for targeted inhibition of these enzymes, leading to altered gene expression and anti-tumor activity. However, one of the limitations of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is its potential toxicity. High doses of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide have been shown to cause liver toxicity in preclinical models, which may limit its clinical utility.

Future Directions

There are several future directions for the development of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide and other histone demethylase inhibitors. One direction is the development of more potent and specific inhibitors that can overcome the limitations of current inhibitors. Another direction is the identification of biomarkers that can predict the response of cancer cells to histone demethylase inhibitors. This information can be used to identify patients who are most likely to benefit from treatment with these inhibitors. Finally, the combination of histone demethylase inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, may enhance their anti-tumor activity and improve patient outcomes.
Conclusion
In conclusion, N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a small molecule inhibitor that targets histone demethylase enzymes and has potential therapeutic applications in cancer treatment. Its specificity for these enzymes allows for targeted inhibition and altered gene expression, leading to anti-tumor activity. However, its potential toxicity and limitations must be addressed before it can be used clinically. Future research is needed to develop more potent and specific inhibitors, identify biomarkers, and explore combination therapies.

Synthesis Methods

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with hydroxylamine to yield N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide.

Scientific Research Applications

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of histone demethylase enzymes, which play a critical role in the epigenetic regulation of gene expression. By inhibiting these enzymes, N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can alter the expression of genes that are involved in cancer progression, leading to the suppression of tumor growth.

properties

IUPAC Name

N'-hydroxy-2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c1-13-3(5(10)12-14)2-4(11-13)6(7,8)9/h2,14H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNSOBENWAKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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